2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
Description
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid is a synthetic organic compound characterized by a 3-methylbutanoic acid backbone substituted with a formamido group linked to a 5-chlorothiophen-2-yl moiety. This compound is structurally related to derivatives studied in medicinal chemistry, particularly in the context of enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXYFPFWMQJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
This method begins with 2-chlorothiophene, which undergoes Friedel-Crafts acylation using trichloroacetyl chloride in the presence of AlCl₃. The intermediate 2-trichloroacetyl-5-chlorothiophene is then hydrolyzed under alkaline conditions to yield 5-chlorothiophene-2-carboxylic acid.
| Parameter | Details |
|---|---|
| Starting Material | 2-Chlorothiophene |
| Reagents | Trichloroacetyl chloride, AlCl₃, NaOH |
| Reaction Conditions | Reflux in solvent (e.g., dichloromethane), followed by hydrolysis at 5–30°C |
| Yield | ~92–98.8% (optimized protocols) |
| Purity | >95% (after recrystallization) |
Limitations : Generates significant wastewater, necessitating environmental safeguards.
n-Butyllithium-Mediated Carboxylation
A more efficient route employs 2-chlorothiophene reacted with n-BuLi at ≤−30°C, followed by CO₂ introduction. This method directly installs the carboxyl group at the 5-position with high regioselectivity.
| Parameter | Details |
|---|---|
| Starting Material | 2-Chlorothiophene |
| Reagents | n-BuLi, CO₂, THF, HCl (quenching) |
| Reaction Conditions | −30°C to 0°C, 1–2 hours |
| Yield | ~70.8% (crude), >99% (pure) |
| Advantages | Minimal waste, scalable for industrial production |
One-Pot Chlorination and Hydrolysis
A patented one-pot method introduces chlorine gas into 2-thiophenecarboxaldehyde, followed by alkaline hydrolysis and chlorine gas addition. This approach reduces intermediate isolation steps.
| Parameter | Details |
|---|---|
| Starting Material | 2-Thiophenecarboxaldehyde |
| Reagents | Cl₂, NaOH, Na₂SO₃ (quenching) |
| Reaction Conditions | −5 to 30°C (chlorination), 10–60°C (hydrolysis) |
| Yield | ~77.1% (optimized) |
| Solvent | Chloroform, dichloromethane (impurity removal) |
Amide Bond Formation: Coupling Strategies
Acid Chloride Activation
5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or PCl₅. The chloride reacts with 2-amino-3-methylbutanoic acid (D-form) to form the amide.
| Parameter | Details |
|---|---|
| Reagents | SOCl₂, PCl₅, or HATU (coupling agent) |
| Reaction Conditions | 75–80°C (SOCl₂), room temperature (HATU) |
| Yield | 50–90% (dependent on coupling efficiency) |
| Key Step | Stereoretention at C2 ensured by using D-2-amino-3-methylbutanoic acid |
Direct Coupling Using HATU
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) facilitates direct amide formation without acid chloride intermediates. This method minimizes side reactions and is compatible with sensitive substrates.
| Parameter | Details |
|---|---|
| Reagents | HATU, DIPEA (base), DMF |
| Reaction Conditions | 20°C, 3 hours |
| Yield | 50–90% (high purity achieved via column chromatography) |
| Advantage | Reduced handling of hazardous reagents (e.g., SOCl₂) |
Purification and Stereochemical Control
Post-synthesis steps include:
- Recrystallization : Ethanol/water mixtures (3:1) to isolate pure product.
- Chiral Resolution : Use of D-2-amino-3-methylbutanoic acid ensures the R-configuration at C2.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 92–98.8% | >95% | Moderate | High (wastewater generation) |
| n-BuLi/CO₂ | 70.8–99% | >99% | High | Low (minimal waste) |
| One-Pot Chlorination | 77.1% | 96% | High | Moderate (Cl₂ usage) |
| Acid Chloride | 50–90% | >95% | Moderate | Moderate (SOCl₂ handling) |
| HATU Coupling | 50–90% | >95% | Moderate | Low (no hazardous reagents) |
Critical Challenges and Innovations
- Regioselectivity : Ensuring carboxylation at the 5-position of thiophene requires precise control of reaction temperatures (e.g., ≤−30°C in n-BuLi methods).
- Stereochemical Purity : Use of D-2-amino-3-methylbutanoic acid is essential to achieve the R-configuration.
- Green Chemistry : n-BuLi/CO₂ and HATU methods are preferred for reduced environmental impact.
Industrial and Research Applications
This compound serves as a precursor in pharmaceutical synthesis , particularly in developing Janus kinase inhibitors and anti-coagulant agents. Its thiophene moiety enhances bioactivity, while the amide linkage facilitates targeted drug delivery.
Chemical Reactions Analysis
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a Janus kinase (JAK) inhibitor, selectively inhibiting JAK3 and to a lesser extent, JAK1. This inhibition affects the signaling pathways involved in immune responses, making it a potential candidate for the treatment of autoimmune disorders.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural and physicochemical properties of 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid with related compounds:
Key Observations:
- Chlorothiophene vs.
- Functional Group Variation : Formylpenicillamine () incorporates a thiol (-SH) group instead of a chlorothiophene, enabling metal chelation, a property absent in the target compound .
- Metabolic Role: 3-Methylbutanoic acid () is a natural metabolite in cheese and human microbiota, highlighting the importance of the butanoic acid backbone in biological systems .
Enzymatic Interactions
- The chlorothiophene moiety in the target compound may enhance binding to enzymes through hydrophobic interactions, as seen in thiophene-containing drugs like tienilic acid (a uricosuric agent) .
Metabolic Stability
- 3-Methylbutanoic acid isomers () are metabolized via β-oxidation in humans. The 3-methyl configuration in the target compound may influence its metabolic stability compared to 2-methyl isomers, which are less prevalent in biological systems .
Biological Activity
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chlorinated thiophene ring with a branched butanoic acid moiety, which may confer distinct biological properties.
- Molecular Formula : C11H15ClN2O3S
- Molecular Weight : 290.77 g/mol
- IUPAC Name : (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
- CAS Number : 1568148-38-8
Research indicates that the biological activity of this compound is likely mediated through its interactions with various biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling processes.
Antimicrobial Activity
Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. For example, it has been studied for its effects on cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid | C9H11ClO2S | Similar thiophene structure; different chlorine position. |
| (2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid | C11H15ClN2O3S | Contains formamido group; potential for different biological activity. |
| 3-(4-Chlorothiophen-2-yl)-2-methoxy-3-methylbutanoic acid | C12H13ClO3S | Methoxy substitution; altered electronic properties. |
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene, including this compound, exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria.
- Enzyme Interaction Studies : Recent research highlighted the interaction of this compound with specific enzymes involved in cancer metabolism, suggesting its role as a potential therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
